molecular formula C10H11Cl B1612800 3-(3-Chlorophenyl)-2-methyl-1-propene CAS No. 53483-21-9

3-(3-Chlorophenyl)-2-methyl-1-propene

Cat. No.: B1612800
CAS No.: 53483-21-9
M. Wt: 166.65 g/mol
InChI Key: XDSYWDPOIUEHHV-UHFFFAOYSA-N
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Description

Structural Context of 3-(3-Chlorophenyl)-2-methyl-1-propene within Organic Chemistry

This compound is a distinct molecule within the broader category of substituted phenylalkenes. Its structure consists of a propene backbone, which is a three-carbon alkene. A methyl group is attached to the second carbon, and a 3-chlorophenyl group is bonded to the third carbon. The "3-chloro" designation indicates that a chlorine atom is attached to the third carbon of the phenyl ring (the meta position), a feature that significantly influences the molecule's electronic properties and reactivity.

This compound is classified as a halogenated aromatic alkene. The carbon-halogen bond is polarized due to the higher electronegativity of the halogen, rendering the carbon atom partially positive and susceptible to nucleophilic attack. ncert.nic.in The presence of the alkene's carbon-carbon double bond provides a site for electrophilic addition reactions. libretexts.org

Physicochemical Properties of this compound

Property Value
CAS Number 53483-21-9 chemicalbook.com
Molecular Formula C₁₀H₁₁Cl chemicalbook.com
Molecular Weight 166.65 g/mol chemicalbook.com

| Synonyms | Benzene (B151609), 1-chloro-3-(2-methyl-2-propen-1-yl)- chemicalbook.com |

Research Significance of Halogenated Aromatic Alkenes

Halogenated aromatic alkenes are of considerable interest in organic synthesis and materials science. The halogen atom serves as a versatile functional group, particularly as a leaving group in substitution reactions or as a handle for introducing other functionalities. wikipedia.org These compounds are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The addition of halogens like chlorine or bromine across an alkene's double bond is a fundamental reaction in organic chemistry, typically proceeding through a stereospecific anti-addition mechanism. organicchemistrytutor.comleah4sci.com This controlled introduction of halogens is crucial for building specific molecular architectures. Furthermore, the electronic effects of halogen substituents on an aromatic ring can modify the reactivity of other parts of the molecule, a principle widely exploited in designing targeted chemical transformations. nih.gov Halogenation is a versatile tool that allows for the selective modification of organic compounds, creating a wide variety of products with diverse applications. youtube.com

Current Research Landscape and Prospective Investigations for this compound

Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. It is primarily recognized as a chemical intermediate, likely synthesized for use in larger, more complex molecular constructions.

However, the structural motifs within the molecule suggest several prospective research avenues. Its role as a building block is evident from research on related compounds. For instance, similar chlorinated phenyl derivatives are used in the synthesis of various biologically active molecules and functional materials. derpharmachemica.commdpi.com The synthesis of derivatives from compounds like 3'-chlorophenylpropanol, which shares the chlorophenyl group, highlights the utility of this structural unit in creating new chemical entities. google.com

Future investigations could explore the polymerization of this compound to create novel polymers with specific thermal or optical properties conferred by the chlorophenyl group. The alkene portion of the molecule could also participate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, to form more elaborate carbon skeletons. Given the known applications of highly substituted alkenes in materials science, such as in the development of compounds with aggregation-induced emission properties, derivatives of this molecule could be targets for new functional materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSYWDPOIUEHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609228
Record name 1-Chloro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-21-9
Record name 1-Chloro-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Design

Strategies for Carbon-Carbon Bond Formation in 3-(3-Chlorophenyl)-2-methyl-1-propene Synthesis

The central challenge in synthesizing this compound lies in the efficient and selective formation of the bond connecting the 3-chlorophenyl ring to the 2-methylallyl group. Several modern synthetic methods are applicable for this transformation.

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, can be envisioned as a potential, albeit less direct, route. tamu.eduharvard.edu Cross-metathesis between 3-chlorostyrene and isobutylene could theoretically yield the desired product. illinois.edu However, this approach often suffers from a lack of selectivity, producing a mixture of homocoupled and cross-coupled products. illinois.edu The reaction is a thermodynamically controlled process, driven forward by the evolution of a volatile olefin like ethylene. illinois.edu

To favor the desired cross-product, a statistical cross-metathesis approach could be employed where one of the olefin partners is used in significant excess. illinois.edu The choice of catalyst is also critical, with ruthenium-based catalysts like Grubbs' first and second-generation catalysts being common choices due to their functional group tolerance and stability. harvard.edu

Table 1: Key Features of Olefin Metathesis for Alkene Synthesis

Feature Description
Reaction Type Cross-Metathesis (CM) sigmaaldrich.com
Reactants Two different olefins sigmaaldrich.com
Catalysts Ruthenium-based (e.g., Grubbs' catalysts) harvard.edu
Key Challenge Selectivity (homo- vs. cross-coupling) illinois.edu

| Driving Force | Evolution of a volatile byproduct (e.g., ethylene) illinois.edu |

Palladium-catalyzed cross-coupling reactions represent a highly effective and versatile strategy for forming carbon-carbon bonds between sp²-hybridized carbon atoms of an aryl halide and an alkene. Reactions such as the Suzuki, Heck, and Negishi couplings are prominent examples. aidic.it

In a potential Suzuki coupling approach, a boronic acid or ester derivative of 2-methylpropene would be coupled with 1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. aidic.itnih.gov Similarly, a Heck reaction could involve the coupling of 3-chloroiodobenzene with 2-methylpropene, although regioselectivity can sometimes be a challenge.

A Negishi-like coupling could also be employed, where a pre-formed organozinc reagent of 2-methylpropene reacts with a 3-chloroaryl halide in the presence of a palladium catalyst. These reactions are often favored for their mild conditions and high functional group tolerance.

A classical yet effective method involves the nucleophilic addition of an organometallic reagent to a carbonyl compound, followed by an elimination step to generate the alkene. chemistrysteps.com For the synthesis of this compound, this could entail the reaction of a 3-chlorobenzyl organometallic reagent with acetone. The resulting tertiary alcohol can then be subjected to acid-catalyzed dehydration to yield the desired product.

This two-step process, known as an addition-elimination mechanism, is a fundamental transformation in organic synthesis. chemistrysteps.com The initial nucleophilic addition forms a tetrahedral intermediate, which is then protonated and subsequently loses water to form the carbon-carbon double bond. chemistrysteps.com

Alternatively, a Wittig-type reaction could be employed, where a phosphonium ylide derived from a 3-chlorobenzyl halide reacts with acetone. This method offers excellent control over the position of the double bond.

Grignard and organolithium reagents are powerful nucleophiles widely used for carbon-carbon bond formation. mnstate.edusigmaaldrich.com A plausible route would involve the preparation of a 3-chlorobenzylmagnesium halide (a Grignard reagent) or 3-chlorobenzyllithium. sigmaaldrich.comcerritos.edu This organometallic species can then react with a suitable electrophile, such as 2-methylpropenal or a derivative, to construct the desired carbon skeleton.

For instance, the reaction of 3-chlorobenzylmagnesium chloride with methacrolein, followed by dehydration of the resulting allylic alcohol, would lead to the target molecule. It is crucial to perform these reactions under anhydrous conditions, as Grignard and organolithium reagents are highly reactive towards protic solvents like water. cerritos.edu

Table 2: Comparison of Organometallic Reagent Approaches

Reagent Type Precursor Key Reaction Conditions
Grignard 3-Chlorobenzyl halide + Mg mnstate.edu Nucleophilic addition to a carbonyl mnstate.edu Anhydrous ether or THF cerritos.edu

| Organolithium | 3-Chlorobenzyl halide + Li | Nucleophilic addition to a carbonyl | Anhydrous ether or THF |

Regioselective Introduction and Functionalization of the Chlorophenyl Moiety

The synthesis of this compound necessitates the regioselective introduction of the chlorine atom at the meta position of the benzene (B151609) ring. This can be achieved through electrophilic aromatic substitution of a suitable precursor. For example, the direct chlorination of benzyl cyanide or a related derivative, followed by functional group manipulation, could be a viable route. The directing effects of the existing substituent on the aromatic ring will govern the position of chlorination.

Alternatively, starting with a pre-functionalized building block, such as 3-chlorobenzaldehyde or 3-chlorobenzoic acid, ensures the correct placement of the chlorine atom from the outset. These precursors can then be elaborated into the desired product through the carbon-carbon bond-forming strategies discussed previously.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound relies on the availability of key precursors. The synthesis of 3-chloro-substituted aromatic compounds often starts from commercially available materials like 3-chloroaniline or 3-chlorotoluene. These can be converted into a variety of useful intermediates, such as 3-chlorobenzyl halides or 3-chlorophenylboronic acid, through standard organic transformations. nih.gov

For the allylic portion, 2-methyl-1-propene (isobutylene) is a readily available starting material. It can be functionalized to produce precursors like methallyl chloride (3-chloro-2-methyl-1-propene) merckmillipore.comsigmaaldrich.comsigmaaldrich.com or methacrolein, which are suitable for coupling with the chlorophenyl moiety. The synthesis of these precursors is well-established in the chemical literature.

Reaction Optimization and Scale-Up Considerations

Optimizing a synthetic reaction involves systematically adjusting various parameters to maximize yield and purity while minimizing reaction time, energy consumption, and waste generation. Scaling up a laboratory procedure to an industrial process introduces new challenges related to heat and mass transfer, reaction kinetics, safety, and economic viability. Below, we explore these considerations for three plausible synthetic routes to this compound: Grignard Reagent Coupling, Wittig Olefination, and Mizoroki-Heck Coupling.

This route involves the reaction of a Grignard reagent, specifically 3-chlorophenylmagnesium bromide, with an allylic halide such as 3-chloro-2-methyl-1-propene (methallyl chloride).

Reaction Optimization:

The optimization of this Grignard coupling focuses on maximizing the yield of the desired product while minimizing side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. Key parameters for optimization include solvent choice, temperature control, and the rate of addition of reactants. The use of solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is becoming more common as a greener alternative to traditional ethers like diethyl ether or tetrahydrofuran (THF). gordon.edu

Control of the reaction temperature is crucial, as Grignard reagent formation is highly exothermic. gordon.edu Maintaining a low temperature during the addition of the allylic halide can help to suppress the formation of byproducts. The rate of addition must be carefully controlled to maintain the optimal temperature and concentration profile within the reactor.

ParameterConditionObjective
Solvent THF, Diethyl Ether, 2-MeTHFMaximize Grignard reagent solubility and stability.
Temperature 0 - 25°CControl exothermicity, minimize side reactions.
Reactant Ratio ~1:1 (Grignard:Allyl Halide)Maximize conversion and minimize unreacted starting materials.
Addition Rate Slow, controlled additionMaintain optimal temperature and prevent localized high concentrations.
Initiator Iodine, 1,2-dibromoethaneFacilitate the initiation of Grignard reagent formation.

Scale-Up Considerations:

Scaling up Grignard reactions presents significant challenges. The high exothermicity of the reaction requires an efficient heat removal system to prevent thermal runaways. researchgate.net On a large scale, the heterogeneity of the reaction mixture (solid magnesium in a liquid phase) can lead to mixing and mass transfer issues. gordon.edu

A key concern is the potential for Wurtz coupling, which reduces the yield of the desired product. Continuous production processes, such as using a continuous stirred-tank reactor (CSTR), can improve selectivity and reduce the formation of this undesired side product compared to traditional batch processing. gordon.eduresearchgate.net This approach also enhances safety by minimizing the volume of the reaction mixture at any given time. gordon.edu The initiation of the Grignard reaction can sometimes be inconsistent on a large scale; therefore, having robust initiation protocols is essential.

The Wittig reaction provides a reliable method for forming alkenes from carbonyl compounds. In this case, this compound could be synthesized by reacting 3-chlorobenzaldehyde with a phosphorus ylide generated from isopropyltriphenylphosphonium bromide.

Reaction Optimization:

A primary goal in optimizing the Wittig reaction is controlling the stereoselectivity of the resulting alkene. However, for the synthesis of this compound, which is a terminal alkene, this is not a concern. The focus then shifts to maximizing the yield and simplifying the purification process. The choice of base for generating the ylide is critical; strong bases like n-butyllithium or sodium hydride are commonly used. masterorganicchemistry.com The reaction is often performed in anhydrous solvents such as THF or diethyl ether to prevent the quenching of the highly basic ylide. masterorganicchemistry.com More recent "green" chemistry approaches have explored performing Wittig reactions in aqueous media or under solvent-free conditions, which can simplify the procedure and reduce environmental impact. researchgate.netsciepub.com

ParameterConditionObjective
Solvent THF, DMSO, Water/NaHCO3Ensure solubility of reactants and facilitate ylide formation.
Base n-BuLi, NaH, t-BuOKEfficiently deprotonate the phosphonium salt to form the ylide.
Temperature -78°C to room temperatureControl ylide stability and reaction rate.
Reactant Ratio ~1:1 (Ylide:Aldehyde)Maximize conversion and yield.
Reaction Time 30 seconds to several hoursEnsure complete reaction.

Scale-Up Considerations:

A major challenge in the scale-up of the Wittig reaction is the generation of triphenylphosphine oxide as a stoichiometric byproduct. researchgate.net This byproduct can be difficult to separate from the desired product, especially on a large scale, often requiring extensive chromatography. This poor atom economy is a significant drawback for industrial applications. researchgate.net The use of strong, and often pyrophoric, bases like n-butyllithium also presents safety hazards on a large scale. The development of catalytic Wittig reactions, where the phosphine is recycled, is an area of active research to address the issue of waste generation. For large-scale synthesis, careful consideration of the workup and purification strategy is essential to efficiently remove the phosphine oxide byproduct.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.org For this synthesis, 3-chloroiodobenzene or 3-chlorophenyl triflate could be coupled with 2-methyl-1-propene (isobutylene) in the presence of a palladium catalyst and a base.

Reaction Optimization:

Optimization of the Heck reaction involves the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and temperature. The choice of the palladium precursor (e.g., palladium(II) acetate) and ligand (e.g., a phosphine) is critical for catalytic activity and stability. Phosphine-free catalyst systems are also being developed to reduce cost and toxicity. organic-chemistry.org The base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrogen halide generated during the reaction. nih.gov The solvent, often a polar aprotic solvent like DMF or NMP, must be chosen to ensure the solubility of all components at the reaction temperature. nih.gov

ParameterConditionObjective
Catalyst Pd(OAc)2, PdCl2(PPh3)2Achieve high turnover number and frequency.
Ligand Triphenylphosphine, other phosphinesStabilize the palladium catalyst and influence reactivity.
Base K2CO3, Et3NNeutralize HX byproduct and regenerate the catalyst.
Solvent DMF, NMP, AcetonitrileSolubilize reactants and facilitate the catalytic cycle.
Temperature 80 - 140°CProvide sufficient energy for oxidative addition and reductive elimination steps.

Scale-Up Considerations:

When scaling up the Heck reaction, several factors must be considered. The cost and toxicity of the palladium catalyst can be a significant issue for large-scale production. Therefore, using a catalyst with a high turnover number (TON) and turnover frequency (TOF) is desirable to minimize the amount of catalyst required. Catalyst recovery and recycling are also important considerations for making the process more economical and sustainable. The reaction often requires elevated temperatures, which necessitates appropriate reactor design for heat management. On a large scale, ensuring efficient mixing is crucial for the multiphase catalytic system. The potential for side reactions, such as isomerization of the alkene, must also be evaluated and controlled during scale-up.

Chemical Reactivity and Reaction Mechanism Elucidation

Electrophilic Addition Reactions of the 1-Propene Double Bond

The electron-rich carbon-carbon double bond of the 2-methyl-1-propene moiety is susceptible to attack by electrophiles. These reactions typically proceed through the formation of a carbocation intermediate, with the stability of this intermediate governing the regioselectivity of the addition.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction is generally exothermic and proceeds via syn-addition of hydrogen atoms across the double bond. Given the allylic nature of the compound, catalysts like Palladium on carbon (Pd/C) are effective. mdpi.comnih.gov The process converts the alkene into an alkane, yielding 1-chloro-3-(2-methylpropyl)benzene. The reaction is generally clean, though harsh conditions could potentially lead to hydrodehalogenation of the chlorophenyl group.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds via an electrophilic addition mechanism. youtube.com The reaction is initiated by the polarization of the halogen molecule as it approaches the nucleophilic alkene. This leads to the formation of a cyclic halonium ion intermediate. Subsequent attack by a halide ion occurs in an anti-fashion, resulting in the formation of a vicinal dihalide. This stereospecificity is a key feature of this reaction. youtube.com

ReactionTypical ReagentsProductMechanism Notes
HydrogenationH₂, Pd/C, Ethanol or Ethyl Acetate1-chloro-3-(2-methylpropyl)benzeneSyn-addition of hydrogen across the double bond.
Halogenation (e.g., Bromination)Br₂, CH₂Cl₂ (inert solvent)1-(1,2-dibromo-2-methylpropyl)-3-chlorobenzeneProceeds via a cyclic bromonium ion intermediate, resulting in anti-addition.

Epoxidation: Alkenes can be converted to epoxides (oxiranes) using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.com The reaction is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene in a single step. visualizeorgchem.comlibretexts.org This mechanism is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. libretexts.org For 3-(3-Chlorophenyl)-2-methyl-1-propene, epoxidation yields 2-((3-chlorophenyl)methyl)-2-methyloxirane.

ReactionTypical ReagentsProductMechanism Notes
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(3-chlorophenyl)-2-methylpropan-1-olAnti-Markovnikov, syn-addition of H₂O across the double bond.
Epoxidationm-CPBA, CH₂Cl₂2-((3-chlorophenyl)methyl)-2-methyloxiraneConcerted, stereospecific transfer of an oxygen atom.

While the alkene in this compound can act as a dienophile in traditional Diels-Alder reactions, its structural similarity to styrene (B11656) derivatives makes it a candidate for photocatalyzed cycloadditions. pkusz.edu.cnnih.gov Visible-light-mediated [2+2] and [4+2] cycloadditions of styrenes have been developed. nih.govresearchgate.net

In a potential [2+2] cycloaddition, the compound could undergo homodimerization to form a cyclobutane (B1203170) derivative. nih.govnih.gov This type of reaction is often initiated by a photocatalyst that facilitates the formation of a radical cation intermediate. acs.org Similarly, a formal [4+2] cycloaddition between two molecules of the substrate could lead to the formation of a substituted tetralin derivative, though this often requires one molecule to act as the diene and the other as the dienophile, which is possible for styrene-type compounds under specific catalytic conditions. pkusz.edu.cnresearchgate.net The electronic nature of the 3-chlorophenyl group, being weakly electron-withdrawing, would influence the feasibility and outcome of these reactions.

Reactivity of the 3-Chlorophenyl Group in this compound

The aromatic ring possesses two substituents that dictate its reactivity towards substitution: the chloro group and the 2-methylprop-1-en-1-yl group.

In electrophilic aromatic substitution (EAS), incoming electrophiles replace a hydrogen atom on the aromatic ring. msu.eduyoutube.com The existing substituents on the ring determine the rate of reaction and the position of the new substituent.

Chloro Group: Halogens are deactivating yet ortho-, para-directing. quora.comlibretexts.org The inductive effect (-I) of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene (B151609) (deactivating). libretexts.org However, the lone pairs on the chlorine can be donated into the ring via resonance (+M), which stabilizes the carbocation intermediate (the sigma complex) when attack occurs at the ortho and para positions. organicchemistrytutor.com

2-methylprop-1-en-1-yl Group: This is an alkyl-type group, which is weakly activating and ortho-, para-directing. cognitoedu.orgwikipedia.org It donates electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the sigma complex for ortho and para attack. libretexts.org

PositionEffect of 2-methylprop-1-en-1-yl (at C1)Effect of Chloro (at C3)Combined EffectPredicted Reactivity
2Ortho (Activating)Ortho (Directing)ReinforcingFavored (minor steric hindrance)
4Para (Activating)Ortho (Directing)ReinforcingFavored
5Meta (Disfavored)Meta (Disfavored)ReinforcingStrongly Disfavored
6Ortho (Activating)Para (Directing)ReinforcingFavored

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facile only when the ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the chlorine atom is the potential leaving group. However, the ring lacks strong electron-withdrawing groups. The other substituent, an alkyl group, is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, the compound is expected to be unreactive towards SNAr under standard conditions.

Under very harsh conditions, such as high temperatures and pressures with a strong base (e.g., NaOH), an elimination-addition mechanism via a benzyne intermediate might be possible. stackexchange.com This pathway does not require activation by electron-withdrawing groups. It would involve the deprotonation of a hydrogen atom ortho to the chlorine, followed by the elimination of HCl to form a highly reactive benzyne. The subsequent addition of the nucleophile (e.g., hydroxide) to the triple bond would not be regioselective, leading to a mixture of meta- and para-substituted products relative to the original position of the alkyl group.

Catalytic Transformations of this compound

Catalytic processes offer pathways to selectively modify the structure of this compound, leading to a variety of functionalized products. These transformations often involve metal catalysts or specific oxidizing and reducing agents.

Metal-catalyzed rearrangements of alkenes are powerful synthetic tools. For allylic compounds like this compound, these reactions could potentially involve isomerization of the double bond or more complex skeletal reorganizations. While specific studies on this compound are not prevalent in publicly accessible literature, analogies can be drawn from related systems. For instance, transition metals like palladium, rhodium, and ruthenium are known to catalyze the migration of double bonds in allylic systems. Such a rearrangement in this compound would lead to the formation of more stable internal alkenes.

The mechanism for such rearrangements typically involves the formation of a π-allyl metal complex. The metal coordinates to the double bond, and through a series of oxidative addition and reductive elimination steps, or via a hydride shift mechanism, the double bond is repositioned. The regioselectivity of this process would be influenced by the electronic nature of the chlorophenyl group and the steric environment around the double bond.

Oxidation:

The double bond in this compound is susceptible to a range of oxidative transformations. The products of these reactions are highly dependent on the oxidizing agent and the reaction conditions.

One potential oxidative pathway is epoxidation, where the double bond reacts with a peroxy acid (e.g., m-CPBA) or is catalytically oxidized (e.g., with a titanium or vanadium catalyst and a peroxide) to form the corresponding epoxide. This epoxide is a versatile intermediate for further synthetic transformations.

Another significant oxidation reaction is oxidative cleavage of the double bond. Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield a ketone (3-chlorophenylacetone) and formaldehyde. A study on the oxidation of heteroaryl isoprenes, which share the 2-methyl-1-propene core, demonstrated the use of a KMnO₄/H₂INa₃O₆ system for efficient oxidative cleavage to methyl ketones. osti.gov This suggests a similar transformation would be effective for this compound.

The table below summarizes potential oxidation reactions based on known transformations of similar alkenes.

Oxidizing Agent/SystemPotential Product(s)Reaction Type
m-CPBA2-((3-chlorophenyl)methyl)-2-methyloxiraneEpoxidation
1. O₃, 2. Zn/H₂O3-chlorophenylacetone, FormaldehydeOzonolysis (reductive workup)
KMnO₄ (cold, dilute)3-(3-chlorophenyl)-2-methylpropane-1,2-diolDihydroxylation
KMnO₄ (hot, acidic/basic)3-chlorophenylacetone, CO₂Oxidative Cleavage

Reduction:

The reduction of this compound primarily involves the saturation of the carbon-carbon double bond to form 1-(3-chlorophenyl)-2-methylpropane. This is typically achieved through catalytic hydrogenation.

In this process, the alkene is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel (Ni). The reaction is generally highly efficient and proceeds under mild conditions of temperature and pressure. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.

Reducing Agent/SystemProductReaction Type
H₂, Pd/C1-(3-chlorophenyl)-2-methylpropaneCatalytic Hydrogenation
H₂, PtO₂ (Adams' catalyst)1-(3-chlorophenyl)-2-methylpropaneCatalytic Hydrogenation
NaBH₄, Hg(OAc)₂ (oxymercuration-demercuration conditions for hydration, not direct reduction)3-(3-chlorophenyl)-2-methylpropan-2-olHydration (Markovnikov addition)

Exploration of Polymerization Pathways for this compound

The presence of a polymerizable alkene functional group in this compound opens up the possibility of forming long-chain polymers. The nature of the polymerization—cationic or radical—is heavily influenced by the electronic properties of the substituents on the double bond.

Initiation of cationic polymerization is typically achieved using a strong protic acid or a Lewis acid in the presence of a proton source (co-initiator). libretexts.org For example, a Lewis acid like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) could be used. semanticscholar.org

The propagation step would involve the attack of the monomer's double bond on the carbocationic chain end. The stability of the propagating carbocation is crucial for the success of the polymerization. Chain transfer and termination reactions, which are common in cationic polymerization, can limit the molecular weight of the resulting polymer. These processes can occur through proton elimination from the growing chain or by reaction with counter-ions or impurities.

Radical polymerization proceeds through a free-radical active species and is generally less sensitive to the electronic nature of the substituents on the alkene compared to ionic polymerizations. It is a common method for polymerizing a wide variety of vinyl monomers.

The process is initiated by a radical initiator, such as a peroxide or an azo compound (e.g., AIBN), which decomposes upon heating or irradiation to generate radicals. These radicals then add to the double bond of the monomer, creating a new radical species. This new radical propagates the chain by adding to another monomer molecule. youtube.com

For this compound, the addition of the initiating radical would likely occur at the less substituted carbon of the double bond to form a more stable tertiary radical. This radical would then attack another monomer molecule in a head-to-tail fashion to continue the chain growth.

Termination of the radical polymerization can occur through combination or disproportionation of two growing polymer chains. The kinetics of the polymerization would be influenced by the concentrations of the monomer and initiator, as well as the temperature.

The table below outlines the key stages of a hypothetical radical polymerization of this compound.

Polymerization StageDescription
Initiation A radical initiator (e.g., AIBN) thermally decomposes to form initial radicals. These radicals add to the C1 of the monomer to form a stable tertiary radical.
Propagation The monomer radical adds to the double bond of another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats to build the polymer chain.
Termination The polymerization is terminated when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one chain abstracts a hydrogen from the other, forming a saturated and an unsaturated chain end).

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Chemical Environment Analysis

Proton NMR provides information about the number of different types of protons and their chemical environments within a molecule. For 3-(3-Chlorophenyl)-2-methyl-1-propene, with the chemical formula C₁₀H₁₁Cl, distinct signals are expected for the aromatic, vinyl, allylic, and methyl protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The four protons on the 3-chlorophenyl ring would appear in the aromatic region (typically 7.0–7.3 ppm). Their specific shifts and splitting patterns depend on their position relative to the chloro and alkyl substituents. The two vinylic protons of the terminal =CH₂ group are expected around 4.8–5.0 ppm. The benzylic protons of the -CH₂- group, being allylic to the double bond and benzylic to the ring, are predicted to resonate around 3.4 ppm. The methyl group protons attached to the double bond would likely appear as a singlet around 1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (Ar-H) ~ 7.0 - 7.3 Multiplet (m) 4H
Vinyl (=CH₂) ~ 4.9 Singlet (s) or Multiplet (m) 2H
Allylic/Benzylic (-CH₂-) ~ 3.4 Singlet (s) 2H

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity and Hybridization

Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. Ten distinct signals are expected for the ten carbon atoms of this compound.

The six aromatic carbons will have signals in the 126–142 ppm range, with the carbon atom bonded to the chlorine atom (C-Cl) appearing at a characteristic shift of approximately 134 ppm. The carbon atom to which the propene group is attached (ipso-carbon) is expected around 141 ppm. The alkene carbons are predicted to appear at approximately 143 ppm for the quaternary carbon and 113 ppm for the terminal =CH₂ carbon. The allylic/benzylic -CH₂- carbon signal is anticipated around 41 ppm, while the methyl (-CH₃) carbon signal is expected in the aliphatic region, around 22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (δ, ppm)
Quaternary Alkene (C=C(CH₃)) ~ 143
Aromatic (C-C₃H₅) ~ 141
Aromatic (C-Cl) ~ 134
Aromatic (C-H) ~ 126 - 130
Vinyl (=CH₂) ~ 113
Allylic/Benzylic (-CH₂) ~ 41

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm couplings between the aromatic protons. It would also show weak long-range (allylic) coupling between the allylic -CH₂- protons and both the vinyl =CH₂ and methyl -CH₃ protons, which might not be resolved in the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic proton signals at ~7.0-7.3 ppm would correlate with the aromatic C-H signals between 126-130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2- and 3-bond) couplings between protons and carbons. This is vital for connecting the different fragments of the molecule. Key expected correlations include:

The allylic/benzylic protons (~3.4 ppm) would show correlations to the ipso-aromatic carbon (~141 ppm), other aromatic carbons, the quaternary alkene carbon (~143 ppm), and the vinyl carbon (~113 ppm).

The methyl protons (~1.8 ppm) would correlate to the quaternary alkene carbon (~143 ppm) and the vinyl carbon (~113 ppm).

The vinyl protons (~4.9 ppm) would show correlations to the quaternary alkene carbon and the allylic/benzylic carbon (~41 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would exhibit characteristic bands corresponding to its structural features. vscht.cz

Key expected absorption bands include:

Aromatic and Vinylic C-H stretching: Peaks just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ region, from the methyl and methylene (B1212753) groups.

Alkene C=C stretching: A moderate absorption band around 1650 cm⁻¹.

Aromatic C=C stretching: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending: A strong band around 890 cm⁻¹ is characteristic of a disubstituted terminal alkene (=CH₂). Additional bands in the 680-900 cm⁻¹ range would correspond to the substitution pattern on the aromatic ring.

C-Cl stretching: A strong band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic/Vinylic C-H Stretch 3010 - 3100
Aliphatic C-H Stretch 2850 - 2975
Alkene C=C Stretch ~ 1650
Aromatic C=C Stretch 1450 - 1600
Vinylic =C-H Out-of-plane bend ~ 890
Aromatic C-H Out-of-plane bend 680 - 900

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁Cl), the presence of chlorine is readily identified by its characteristic isotopic pattern, with two peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The calculated exact mass for the monoisotopic molecular ion [C₁₀H₁₁³⁵Cl]⁺ is 166.0549.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. A plausible fragmentation pathway would involve:

Benzylic cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the aromatic ring and the propene side chain to lose a methylpropene radical, or cleavage of the allylic bond to form a stable chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125.

Loss of a chlorine atom: Fragmentation could involve the loss of a chlorine radical, leading to a [C₁₀H₁₁]⁺ fragment at m/z 131.

Loss of a methyl radical: Loss of a methyl group from the molecular ion would result in a fragment ion [C₉H₈Cl]⁺ at m/z 151.

Computational Chemistry and Quantum Chemical Investigations

Theoretical Prediction of Spectroscopic Data and Comparison with Experimental Results

The synergistic combination of computational chemistry and experimental spectroscopy is a powerful approach for the detailed structural elucidation and electronic characterization of molecules. In the study of 3-(3-chlorophenyl)-2-methyl-1-propene, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic data. These theoretical predictions can then be meticulously compared with experimental findings from techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. This comparative analysis allows for a more robust assignment of spectral features and a deeper understanding of the molecule's properties.

Typically, the process begins with the optimization of the molecular geometry of this compound using a selected level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govnist.gov Once the optimized, lowest-energy structure is obtained, the same theoretical framework is used to calculate various spectroscopic properties.

For vibrational spectroscopy , the theoretical calculations yield harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration within the molecule. Due to the approximations inherent in the theoretical models and the anharmonicity of real molecular vibrations, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental FT-IR and Raman spectra. nih.gov The comparison allows for a confident assignment of the observed absorption bands to specific vibrational modes, such as C-H stretching, C=C bending, and C-Cl vibrations.

In the context of NMR spectroscopy , theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. researchgate.net The calculated chemical shifts are then correlated with the experimental values obtained from NMR spectra. This comparison is invaluable for the unambiguous assignment of signals to specific protons and carbon atoms in the molecule, which can sometimes be challenging based on experimental data alone.

For UV-Vis spectroscopy , time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. chemicalbook.comsharif.edu These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. The predicted maximum absorption wavelengths (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule, often related to π→π* transitions in the aromatic ring and the propene moiety.

The agreement between the theoretically predicted and experimentally measured spectroscopic data serves as a validation of the computational model and provides a more comprehensive understanding of the structural and electronic properties of this compound.

To illustrate the expected outcome of such a comparative study, the following tables represent the type of data that would be generated. Please note that the values in these tables are hypothetical, as a specific study for this compound with this data was not found in the searched literature.

Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies

Experimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Vibrational Assignment
30803105Aromatic C-H stretch
29252950Aliphatic C-H stretch
16451660C=C stretch (propene)
15901605C=C stretch (aromatic)
780795C-Cl stretch

Hypothetical Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts

Experimental δ (ppm)Calculated δ (ppm)Assignment
142.1142.5C (aromatic, C-C)
134.5134.8C (aromatic, C-Cl)
129.8130.1CH (aromatic)
127.6127.9CH (aromatic)
125.9126.2CH (aromatic)
113.2113.5=CH₂ (propene)
40.340.6-CH₂-
22.122.4-CH₃

Hypothetical Comparison of Experimental and Theoretical UV-Vis Spectral Data

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Electronic Transition
2102080.45π → π
2552530.15π → π

Investigational Applications and Structure Activity Relationship Sar Studies

Utility of 3-(3-Chlorophenyl)-2-methyl-1-propene as a Versatile Synthetic Intermediate

The unique combination of a reactive alkene bond and a functionalized aromatic ring in this compound makes it a versatile building block in organic synthesis. This versatility allows for its application in the development of pharmacologically active scaffolds, agrochemicals, and functional polymers.

Precursor for Pharmacologically Active Scaffolds

The 3-chlorophenyl moiety is a common feature in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Research has demonstrated that derivatives of 3-chlorophenyl compounds can exhibit significant anticonvulsant and antinociceptive activities. For instance, a series of novel 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents. mdpi.comnih.gov These studies have shown that the presence of the 3-chlorophenyl group can contribute positively to the biological activity of the resulting molecules. mdpi.comnih.gov

The synthesis of such derivatives often involves the modification of a starting material like this compound. The propene group can be functionalized through various chemical reactions, such as oxidation, halogenation, or addition reactions, to introduce different pharmacophores. For example, the double bond could be cleaved to form a carboxylic acid or an aldehyde, which can then be used to build more complex heterocyclic structures known for their pharmacological properties.

The following table summarizes the anticonvulsant activity of some compounds derived from 3-chlorophenyl precursors, highlighting the potential of this structural motif in drug discovery.

Compound IDTest ModelED₅₀ (mg/kg)Protective Index (PI)
Compound 6 MES68.30>5.12
Compound 19 6 Hz (32 mA)28.20>10.64
Valproic AcidMES252.74-
Valproic Acid6 Hz (32 mA)130.64-

Data sourced from studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.comnih.gov

Building Block for Agrochemical Development

In the field of agrochemicals, chlorophenyl derivatives have been extensively studied for their fungicidal and herbicidal properties. nih.govacs.org The presence of a chlorine atom on the phenyl ring can enhance the efficacy of these compounds against various plant pathogens. nih.govacs.org Studies on the antifungal activity of chlorophenyl derivatives against fungi like Botrytis cinerea and Colletotrichum gloeosporioides have shown a clear structure-activity relationship, where the position of the chlorine atom and the nature of the side chain significantly influence the inhibitory activity. nih.govacs.org

This compound can serve as a starting material for the synthesis of novel fungicides. The alkene moiety can be functionalized to introduce toxophoric groups that are effective against specific fungal species. For example, epoxidation of the double bond followed by ring-opening could lead to the formation of substituted propanol (B110389) derivatives, a class of compounds known for their antifungal properties.

The table below presents the antifungal activity of some chlorophenyl derivatives, illustrating the potential of this class of compounds in agrochemical applications.

CompoundPathogenInhibition (%) at 150 µg/mL
(R)-(+)-1-(4′-chlorophenyl)propan-1-olBotrytis cinerea~100%
4′-chlorophenyl cyclopropyl (B3062369) ketoneColletotrichum gloeosporioides86%
(S)-4′-chlorophenyl cyclopropyl methanolColletotrichum gloeosporioidesWeak

Data from studies on the global antifungal profile of chlorophenyl derivatives. acs.org

Monomeric Unit in Functional Polymer Synthesis

The 1-propene group in this compound makes it a potential monomer for the synthesis of functional polymers. While direct polymerization of this specific monomer is not widely reported, its structural similarity to substituted styrenes suggests its potential use in polymerization techniques like ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org ROMP is a powerful method for polymerizing cyclic olefins and can also be applied to certain acyclic dienes and substituted styrenes to create polymers with controlled microstructures and functionalities. rsc.orgrsc.org

The presence of the 3-chlorophenyl group would impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, and altered solubility. By copolymerizing this compound with other monomers, polymers with a range of tailored properties could be synthesized for various applications, including specialty plastics and materials for optical devices. The synthesis of precision poly(ethylene-co-styrene) copolymers has been achieved through the ROMP of phenyl-substituted cyclododecenes, demonstrating the feasibility of incorporating phenylalkene units into polymer chains. rsc.org

Structure-Activity Relationship (SAR) Studies on Substituted Phenylalkene Derivatives

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For substituted phenylalkene derivatives like this compound, these studies focus on the effects of the halogen substituent and the alkene moiety.

Influence of Halogen Substituents on Molecular Interactions

The presence, number, and position of halogen substituents on a phenyl ring can dramatically affect a molecule's physicochemical properties and its interaction with biological targets. Halogens, being electronegative, can alter the electron distribution within the molecule, influencing its polarity, lipophilicity, and ability to form hydrogen bonds or halogen bonds.

In the context of pharmacologically active compounds, the chlorine atom in the meta-position of this compound can influence its binding affinity to receptors or enzymes. For instance, in a series of N-Benzyl-3-[(chlorophenyl)amino]propanamides, the ortho and para isomers were found to be more potent than the standard drug phenytoin (B1677684) in the maximal electroshock (MES) test for anticonvulsant activity, indicating that the position of the chlorine atom is a key determinant of biological activity. mdpi.com The underlying factor is often the net polarizability of the molecule, which is crucial for receptor binding. nih.gov

Similarly, in agrochemicals, the position of the chlorine atom can affect the compound's fungicidal efficacy. The introduction of a chlorine atom can increase the dipole moment of a molecule, which in some cases, has been shown to improve antifungal activity. nih.govacs.org

Impact of Alkene Moiety Modifications on Biological Recognition

The alkene moiety in phenylalkene derivatives is a key site for structural modification and plays a significant role in biological recognition. Changes to the double bond, such as isomerization, hydrogenation, or the introduction of different substituents on the alkene, can lead to profound changes in biological activity.

For example, the introduction of a double bond in the side chain of some anticonvulsant drugs has been shown to decrease their activity, suggesting that a saturated alkyl chain is preferred for optimal interaction with the target. slideshare.net Conversely, in other classes of compounds, the rigidity and planarity conferred by the double bond may be essential for fitting into a specific binding pocket.

Isomerization of the alkene from one position to another can also have a dramatic effect on pharmacological properties. nih.gov For instance, the conversion of a terminal alkene to an internal alkene can alter the molecule's shape and its ability to interact with a receptor. These modifications can be achieved through transition metal-catalyzed isomerization, providing a route to a variety of structural analogs for SAR studies. rsc.org The stereochemistry of the alkene (E/Z or cis/trans) is another critical factor, as biological systems are often highly stereoselective. biomedgrid.com The spatial arrangement of the substituents around the double bond can determine whether a molecule can bind effectively to its target. biomedgrid.com

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning its investigational applications in molecular docking and its use in advanced materials science. As a result, the creation of a detailed article with specific research findings and data tables as per the requested outline is not feasible at this time.

Extensive searches for in silico molecular docking studies, including computational predictions of binding modes, affinities, and virtual screening for potential biological targets of this compound, did not yield any specific published research. This suggests that the compound has likely not been a primary focus of such investigational studies to date.

Similarly, in the realm of advanced materials science, there is no available information on the use of this compound for the design of novel chlorinated polymers or its role in specialty chemical production. While the polymerization of related compounds, such as substituted styrenes and chloroethene, is a well-documented field, specific applications or detailed research findings for this compound in these areas are not present in the accessible scientific domain. acs.orgnih.govyoutube.comyoutube.comchemguide.co.ukyoutube.com

General information on the synthesis and potential applications of substituted styrenes exists, highlighting their importance as monomers and building blocks in polymer chemistry and organic synthesis. acs.orgresearchgate.netacs.orgresearchgate.net However, this information is broad and does not provide the specific data required to populate the detailed sections and subsections of the requested article for this compound.

Without specific research findings, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, a scientifically rigorous article focusing solely on the specified aspects of this compound cannot be produced.

Toxicological and Environmental Impact Research

In Vitro Assessment of Genotoxicity and Mutagenicity

There are no publicly available studies that have specifically investigated the genotoxic or mutagenic potential of 3-(3-Chlorophenyl)-2-methyl-1-propene using standard in vitro assays. Research using bacterial reverse mutation assays (e.g., Ames test), in vitro mammalian cell micronucleus tests, or chromosomal aberration tests on this specific compound has not been identified in the accessible scientific literature.

In Vivo Carcinogenicity Study Designs and Methodologies

A search for in vivo carcinogenicity studies on this compound yielded no results. There is no evidence of long-term animal bioassays having been designed or conducted to evaluate the carcinogenic potential of this compound. Therefore, information regarding study designs, methodologies, or findings is not available.

Research on Biotransformation and Metabolic Pathways

Specific research detailing the biotransformation and metabolic pathways of this compound in any biological system is not available. Studies identifying the enzymes involved (such as cytochrome P450 isoenzymes) or the resulting metabolites from Phase I and Phase II metabolism have not been published.

Environmental Fate and Degradation Research of this compound

There is a lack of specific research on the environmental fate and degradation of this compound.

No studies were found that specifically examine the photochemical degradation of this compound in the atmosphere or in aqueous environments. Consequently, data on its reaction rates with photochemically produced radicals (e.g., hydroxyl radicals) or its atmospheric lifetime are not available.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-2-methyl-1-propene in laboratory settings?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3-chlorophenylmagnesium bromide with 2-methylallyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions, followed by acid quenching and purification via vacuum distillation . Alternative routes may use transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, but yields depend on steric hindrance from the 2-methyl group. Solvent choice (e.g., dichloromethane vs. THF) and reaction temperature (room temperature vs. reflux) critically influence regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and assess conjugation effects. The deshielding of the vinylic proton (δ 5.2–5.8 ppm) and aromatic protons (δ 7.1–7.4 ppm) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond angles and torsional strain between the chlorophenyl and methyl groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C10_{10}H11_{11}Cl, MW 166.65) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

The compound is light-sensitive due to the allylic chloride moiety. Storage in amber vials under argon at −20°C is recommended. Degradation products (e.g., hydrolysis to 3-(3-chlorophenyl)-2-propanol) can be monitored via TLC or GC-MS. Stability studies in polar solvents (e.g., DMSO) suggest limited shelf life (>72 hours) due to nucleophilic attack at the allylic position .

Advanced Research Questions

Q. How does the steric and electronic interplay between the 3-chlorophenyl and 2-methyl groups influence reactivity?

The 2-methyl group introduces steric hindrance, reducing accessibility for electrophilic additions (e.g., halogenation). Computational studies (DFT) show that the chlorine atom’s electron-withdrawing effect polarizes the double bond, favoring nucleophilic attack at the β-position. Kinetic isotope effect (KIE) experiments and Hammett plots can quantify substituent effects on reaction rates .

Q. What computational methods are suitable for modeling this compound’s interactions in catalytic systems?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts transition states for allylic substitutions or polymerizations. Molecular dynamics simulations (e.g., in GROMACS) model solvation effects in aprotic solvents. Comparative studies with analogs (e.g., 3-phenyl-2-methyl-1-propene) reveal chlorine’s role in stabilizing charge-transfer complexes .

Q. How can contradictions in spectral or crystallographic data be resolved?

Discrepancies in NMR chemical shifts may arise from solvent polarity or temperature. For crystallography, refine data using SHELXL with high-resolution datasets (>1.0 Å) to resolve disorder in the methyl group. Cross-validate with IR spectroscopy (C=C stretch at ~1640 cm1^{-1}) and differential scanning calorimetry (DSC) to confirm phase purity .

Methodological Notes

  • Synthesis Optimization : Screen bases (K2_2CO3_3 vs. NaH) to minimize side reactions during allylation.
  • Data Interpretation : Use ChemDraw or Gaussian for spectral simulations to distinguish between regioisomers.
  • Safety Protocols : Follow OSHA guidelines for chlorinated compounds (e.g., PAC-1 = 2.1 mg/m³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.